molecular formula C13H10Cl2N2O B4432104 2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide

2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide

Cat. No.: B4432104
M. Wt: 281.13 g/mol
InChI Key: COKXSNDKACEJIW-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide is a useful research compound. Its molecular formula is C13H10Cl2N2O and its molecular weight is 281.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.0170183 g/mol and the complexity rating of the compound is 272. The solubility of this chemical has been described as >42.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for “2,6-Dichlorophenyl isocyanate” indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Future research could focus on the synthesis, characterization, and application of “2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide”. For instance, a study on polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, a potential non-steroidal anti-inflammatory drug, was conducted to investigate the effect of double Cl–CH3 exchange .

Biochemical Analysis

Biochemical Properties

2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of the Carbonyl Reductase enzyme . This enzyme plays a crucial role in the development of resistance to anticancer treatment .

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. For example, it has been observed to suppress pain responses in rats in a dose-dependent manner . It also significantly reduced knee joint swelling in a rabbit arthritis model .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites are capable of reacting with endogenous nucleophiles such as glutathione (GSH) and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a single intra-articular administration of the compound was shown to exert analgesic and anti-inflammatory effects for 28 days in non-clinical pharmacological studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A single intra-articular administration of the compound significantly suppressed pain responses in rats in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites can then interact with endogenous nucleophiles such as glutathione (GSH) and proteins .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-2-1-3-12(15)10(11)8-13(18)17-9-4-6-16-7-5-9/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKXSNDKACEJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.